[6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, with the CAS number 1251673-28-5, is a member of the benzothiazine derivatives. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN2O4S, with a molecular weight of 446.9 g/mol. The structure features a benzothiazine core with various substituents that influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C22H23ClN2O4S |
Molecular Weight | 446.9 g/mol |
CAS Number | 1251673-28-5 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazine derivatives. The compound has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with skin infections and gastrointestinal diseases.
Anticancer Properties
Research indicates that compounds similar to 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
The biological activities of 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors in immune cells to modulate inflammatory responses.
- Oxidative Stress : The compound may induce oxidative stress in cancer cells leading to cell death.
Case Studies
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using mouse models for both bacterial infection and tumor growth. The results showed a significant reduction in tumor size and bacterial load compared to control groups, highlighting its therapeutic potential.
Properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-4-6-18(29-2)7-5-17)19-13-16(23)3-8-20(19)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLFPUPQYPTZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.